N-[2-(1H-imidazol-4-yl)ethyl]-4-(1-isopropyl-1H-indol-3-yl)butanamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-4-(1-isopropyl-1H-indol-3-yl)butanamide is a complex organic compound that features both imidazole and indole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-4-(1-isopropyl-1H-indol-3-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and indole intermediates separately, followed by their coupling through a suitable linker.
Imidazole Synthesis: The imidazole ring can be synthesized using various methods, such as the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Indole Synthesis: The indole ring can be synthesized using methods like the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the imidazole and indole intermediates through a butanamide linker. This can be achieved using amide bond formation reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques like column chromatography, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-4-(1-isopropyl-1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or indole derivatives.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-4-(1-isopropyl-1H-indol-3-yl)butanamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-4-(1-isopropyl-1H-indol-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and indole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid containing an imidazole ring.
Tryptophan: An amino acid containing an indole ring.
Omeprazole: A drug containing an imidazole ring used to reduce stomach acid.
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-4-(1-isopropyl-1H-indol-3-yl)butanamide is unique due to its combination of both imidazole and indole moieties, which can confer a wide range of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H26N4O |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-4-(1-propan-2-ylindol-3-yl)butanamide |
InChI |
InChI=1S/C20H26N4O/c1-15(2)24-13-16(18-7-3-4-8-19(18)24)6-5-9-20(25)22-11-10-17-12-21-14-23-17/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,21,23)(H,22,25) |
InChI Key |
HDCFBYPAHWDOON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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